molecular formula C16H13F6N B14051858 (4,4'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

(4,4'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

Cat. No.: B14051858
M. Wt: 333.27 g/mol
InChI Key: LPSBVOKDWHNPGL-UHFFFAOYSA-N
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Description

(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with trifluoromethyl groups and a dimethylamine functional group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the trifluoromethylation of biphenyl intermediates using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The dimethylamine group can be introduced through nucleophilic substitution reactions using dimethylamine or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Dimethylamine, alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The dimethylamine group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects[6][6].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its unique combination of trifluoromethyl and dimethylamine groups, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N,N-dimethyl-2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)14-9-11(5-8-13(14)16(20,21)22)10-3-6-12(7-4-10)15(17,18)19/h3-9H,1-2H3

InChI Key

LPSBVOKDWHNPGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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